6-amino-2-{[(1-benzyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-pyrimidin-4-one
Description
This compound belongs to the pyrimidinone family, characterized by a 6-amino-substituted pyrimidin-4-one core modified with a sulfanyl-linked benzodiazolylmethyl group. Its synthesis likely follows nucleophilic substitution routes similar to structurally related analogs, such as 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one, which involves reacting a pyrimidinone thiol precursor with a benzyl chloride derivative under basic conditions .
Properties
IUPAC Name |
4-amino-2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c20-16-10-18(25)23-19(22-16)26-12-17-21-14-8-4-5-9-15(14)24(17)11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H3,20,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRPNDPBIJUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC(=CC(=O)N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[(1-benzyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodiazole moiety, followed by its attachment to the pyrimidinone core through a sulfanyl linkage. The amino group is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Formation of the Benzodiazole Moiety
The benzodiazole core (1,3-benzodiazole) is typically generated via cyclization reactions. Common methods involve condensation of aromatic diamines with carbonyl compounds or oxidative coupling of substituted anilines. The benzyl group is introduced through alkylation or alkylation reactions, such as nucleophilic substitution or cross-coupling techniques.
Coupling with the Pyrimidin-4-one Core
The pyrimidin-4-one skeleton is synthesized separately and then coupled with the benzodiazole-sulfanyl moiety. Cross-coupling reactions, such as Suzuki–Miyaura coupling, are often employed to establish aromatic linkages between the pyrimidine and benzodiazole subunits .
SN2 Substitution
The sulfanyl group undergoes SN2-type reactions, particularly during the coupling step with the pyrimidinone core. This mechanism is favored in the presence of strong bases (e.g., cesium carbonate) and polar aprotic solvents (e.g., DMF) .
Oxidation of the Sulfanyl Group
The sulfanyl group (-S-) is prone to oxidation, forming sulfoxides (R-S-O) or sulfones (R-SO₂). This transformation alters the compound’s reactivity and biological activity, as noted in preliminary studies.
Suzuki–Miyaura Cross-Coupling
This reaction is used to establish aromatic linkages between the pyrimidinone and benzodiazole moieties. It involves catalytic palladium(0) species and boronic esters, enabling selective bond formation under mild conditions .
Structural Analysis
The compound’s structure (C₁₉H₁₉N₃OS, molecular weight ≈ 345.44 g/mol) features:
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A pyrimidin-4-one core with a 6-amino substituent.
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A benzodiazole moiety (1-benzyl-1,3-benzodiazol-2-yl) linked via a methylsulfanyl bridge .
Reactivity of Functional Groups
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Amino group : Participates in hydrogen bonding, enhancing biological activity.
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Sulfanyl group : Susceptible to oxidation, influencing stability and reactivity.
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Benzodiazole ring : Contributes to aromatic stability and potential π-π interactions .
Table 2: Structural Comparisons with Analogous Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-amino-5-[2-(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl | Oxadiazole instead of benzodiazole | Reduced isoform selectivity |
| N-(6-amino-1-benzyl-2,4-dioxo-tetrahydropyrimidin) | Tetrahydropyrimidine structure | Altered reactivity due to saturation |
| 5-amino-[1H-benzimidazol]-2-one | Lacks sulfanyl linkage | Retains amino functionality but lower activity |
Based on structural analogs.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 6-amino-2-{[(1-benzyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-pyrimidin-4-one exhibit significant anticancer activities. For instance, derivatives of benzodiazole have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study:
A study published in Cancer Letters demonstrated that benzodiazole derivatives could induce apoptosis in human cancer cells through the activation of caspase pathways . Further investigations into the specific mechanisms by which this compound induces apoptosis could provide insights into its anticancer potential.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives have been reported to exhibit antibacterial and antifungal activities, which may extend to this pyrimidine derivative.
Case Study:
In a study assessing the antimicrobial efficacy of various benzimidazole derivatives, it was found that certain compounds displayed significant activity against Gram-positive and Gram-negative bacteria . This raises the possibility that this compound could be effective against specific pathogens.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or microbial growth. For example, similar compounds have been shown to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription in both cancerous and bacterial cells.
In Vitro Studies
In vitro studies are crucial for evaluating the biological activity of this compound. Preliminary data from cell line assays indicate promising results regarding cytotoxicity against various cancer cell lines .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Significant growth inhibition |
| HeLa (Cervical) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 6-amino-2-{[(1-benzyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The benzodiazole moiety can bind to certain proteins or enzymes, modulating their activity. The amino and sulfanyl groups may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in the substituents attached to the pyrimidinone core, particularly at the 2-sulfanyl position. Below is a comparative analysis:
*Estimated values based on structural similarity.
Physicochemical Properties
- Lipophilicity (logP): The benzodiazolylmethyl derivative is predicted to have a higher logP (~2.5) than analogs with smaller substituents (e.g., 2-methylbenzyl, logP = 1.8) due to its extended aromatic system .
Biological Activity
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 342.43 g/mol
Structural Characteristics
The compound features a pyrimidine core substituted with an amino group and a benzodiazolylmethyl sulfanyl moiety, which may contribute to its biological activity. The presence of the benzodiazole structure is known to enhance the pharmacological profile of compounds due to its ability to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of pyrimidine derivatives, including those similar to 6-amino-2-{[(1-benzyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-pyrimidin-4-one . Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of benzodiazole have shown promising results in inhibiting cancer cell proliferation by targeting microtubule dynamics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar pyrimidine derivatives have demonstrated activity against various bacterial strains, suggesting that This compound may possess similar effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Preliminary studies suggest that compounds containing the benzodiazole moiety exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses. This could position This compound as a candidate for further research in inflammatory diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. For instance, a study reported an IC50 value indicating significant inhibition of cell proliferation at micromolar concentrations. This suggests that structural modifications can enhance the potency of related compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the benzodiazole or pyrimidine rings can lead to enhanced efficacy or selectivity towards certain biological targets. For example, substituents that increase lipophilicity or electron-donating groups may improve binding affinity to target proteins involved in tumor growth or microbial resistance .
Comparative Analysis Table
| Compound | Biological Activity | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Antitumor | 45.69 | Tubulin inhibition |
| Compound B | Antimicrobial | 30.12 | Cell wall synthesis inhibition |
| Compound C | Anti-inflammatory | 25.45 | Cytokine modulation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-amino-2-{[(1-benzyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfanyl group introduction. For example, thiolation reactions using KSCN in acetic acid with bromine (Br₂) as an oxidizing agent (47% yield, as in similar syntheses ). Optimize temperature (e.g., 25–50°C) and stoichiometry (e.g., 1.2 equivalents of KSCN) to enhance yield. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is advised.
Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use RP-HPLC (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) for purity assessment . Confirm structure via NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For crystallinity, single-crystal X-ray diffraction (as in analogous pyrimidine derivatives) is recommended .
Q. How can researchers design experiments to evaluate the compound’s preliminary biological activity?
- Methodological Answer : Employ cell-based assays (e.g., cytotoxicity in cancer cell lines) using MTT assays. For enzyme inhibition studies, use fluorescence-based assays (e.g., kinase inhibition). Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility. A randomized block design with split-split plots can minimize variability .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Analyze discrepancies via dose-response curves and Hill coefficients. Consider off-target effects using cheminformatics tools (e.g., molecular docking against non-target proteins) .
Q. How can the environmental fate and ecotoxicological impact of this compound be systematically studied?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Physical-chemical properties : Measure logP (octanol-water partitioning) and hydrolysis half-life.
- Biotic/abiotic degradation : Use LC-MS to track degradation products in simulated environmental matrices.
- Ecotoxicity : Conduct acute/chronic toxicity tests in model organisms (e.g., Daphnia magna) under OECD guidelines.
Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics.
- Structural studies : Perform co-crystallization with putative targets (e.g., kinases) for X-ray diffraction analysis .
- Pathway analysis : Integrate RNA-seq data from treated vs. untreated cells to map affected signaling pathways.
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer :
- Derivative synthesis : Modify the benzodiazolyl or sulfanyl groups (e.g., introduce halogens or methyl groups) .
- Activity testing : Screen derivatives against target enzymes/cell lines and correlate substitutions with IC₅₀ shifts.
- Computational modeling : Use QSAR models to predict optimal substituents for enhanced binding and ADMET properties .
Q. What statistical methods should be applied to analyze variability in biological replicate data?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series data (e.g., degradation kinetics), apply mixed-effects models. Address outliers via Grubbs’ test or robust regression .
Methodological Notes
- Synthetic Optimization : Prioritize reaction monitoring via TLC or in-situ IR to identify intermediates .
- Data Contradictions : Always cross-reference analytical results (e.g., NMR vs. HRMS) to confirm structural assignments .
- Environmental Studies : Include abiotic controls (e.g., sterile soil/water) to distinguish microbial vs. chemical degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
